REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[CH:8][C:7]=1[N+:16]([O-:18])=[O:17])[CH:2]([CH3:4])[CH3:3].[OH-].[Na+]>CO.C1COCC1>[CH2:1]([O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[N+:16]([O-:18])=[O:17])[CH:2]([CH3:4])[CH3:3] |f:1.2|
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Name
|
|
Quantity
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7.5 mL
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Type
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reactant
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Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the solution was stirred for 18 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure
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Type
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ADDITION
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Details
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were added to the residue water (20 mL) and 3M aqueous hydrochloric acid
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Type
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FILTRATION
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Details
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The precipitated crystalline product was collected by filtration
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Type
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WASH
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Details
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The crystalline product was washed with water (20 mL×2)
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Type
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CUSTOM
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Details
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dried at 50° C. for 4 hours under reduced pressure
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Duration
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4 h
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Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
|
C(C(C)C)OC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.31 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |